![molecular formula C36H42N4 B274216 N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine
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Overview
Description
N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine, commonly known as DCMU, is a chemical compound that has been widely used in scientific research. DCMU is a herbicide that inhibits photosynthesis in plants, but its application in research is not limited to plant physiology.
Scientific Research Applications
DCMU has been widely used in scientific research, particularly in the field of photosynthesis. DCMU inhibits the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This inhibition of photosynthesis has been used to study the mechanism of photosynthesis and the role of photosystem II in plant physiology.
In addition to its application in plant physiology, DCMU has also been used in the study of bacterial photosynthesis. DCMU inhibits the electron transport chain in photosynthetic bacteria, which has been used to study the mechanism of bacterial photosynthesis.
Mechanism of Action
DCMU inhibits the electron transport chain in photosystem II by binding to the D1 protein of the photosystem II complex. This binding blocks the transfer of electrons from the water-splitting complex to the quinone acceptor, which leads to a decrease in the production of ATP and NADPH.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects. In plants, DCMU inhibits photosynthesis, which leads to a decrease in growth and development. In addition, DCMU has been shown to induce oxidative stress in plants, which can lead to cell damage and death.
In bacteria, DCMU inhibits the electron transport chain, which leads to a decrease in energy production. This can lead to a decrease in growth and development, and in some cases, cell death.
Advantages and Limitations for Lab Experiments
One advantage of using DCMU in lab experiments is that it is a relatively simple compound to synthesize, and it is readily available. In addition, DCMU has a well-established mechanism of action, which makes it a useful tool for studying photosynthesis.
One limitation of using DCMU in lab experiments is that it can be toxic to some organisms, particularly at high concentrations. In addition, DCMU may not be effective in all experimental systems, particularly those that do not rely heavily on photosynthesis.
Future Directions
There are a number of future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. In addition, there is ongoing research on the use of DCMU in the treatment of cancer, as it has been shown to have anti-tumor activity in some experimental systems.
Another area of interest is the use of DCMU in the development of new materials for solar energy conversion. DCMU has been shown to be an effective electron acceptor in some experimental systems, which makes it a potential candidate for use in solar cells.
Conclusion:
In conclusion, DCMU is a chemical compound that has been widely used in scientific research. Its application in plant physiology and bacterial photosynthesis has led to a better understanding of the mechanism of photosynthesis and the role of photosystem II in plant physiology. While there are some limitations to its use in lab experiments, DCMU remains a useful tool for studying photosynthesis and other biological processes. There are a number of future directions for research on DCMU, including the development of new herbicides and materials for solar energy conversion.
Synthesis Methods
DCMU can be synthesized by the reaction of 3,3'-dimethylbenzidine with 4-(diethylamino)benzaldehyde in the presence of acetic acid. The resulting compound is then treated with phosphorus oxychloride to obtain DCMU. The synthesis of DCMU is a straightforward process, and the compound can be obtained in high yields.
properties
Product Name |
N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine |
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Molecular Formula |
C36H42N4 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
4-[[4-[4-[[4-(diethylamino)phenyl]methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C36H42N4/c1-7-39(8-2)33-17-11-29(12-18-33)25-37-35-21-15-31(23-27(35)5)32-16-22-36(28(6)24-32)38-26-30-13-19-34(20-14-30)40(9-3)10-4/h11-26H,7-10H2,1-6H3 |
InChI Key |
ADCFIDZLHSOQKQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC)C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC)C)C |
Origin of Product |
United States |
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